N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine
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Overview
Description
N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine is a biochemical used for proteomics research . It has a molecular formula of C15H16ClNO and a molecular weight of 261.75 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group substituted with a chlorine atom at the para position and a methoxyphenyl group . The exact 3D structure is not provided in the search results.Scientific Research Applications
1. Synthesis and Spectral Analysis in Coumarin Derivatives
N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine is utilized in the synthesis of novel coumarin derivatives. A specific reaction involving 4-chloro-3-nitrocoumarin and (4-methoxyphenyl)methanamine led to the formation of a new coumarin derivative, which was analyzed using NMR techniques (Dekić et al., 2020).
2. Synthesis of Dicarboxylic Acid Amides and Diamides
This chemical compound plays a critical role in synthesizing dicarboxylic acid amides and diamides. By reacting (4-methoxyphenyl)methanamine with different compounds, various N,N'-disubstituted oxamides and aryloxamides are synthesized, indicating its versatility in creating complex organic molecules (Aghekyan et al., 2018).
3. Squalene Epoxidase Inhibition
A derivative of this compound, NB-598, demonstrates its potential as a competitive inhibitor of squalene epoxidase. This inhibition plays a significant role in cholesterol biosynthesis, highlighting its application in studying lipid metabolism (Horie et al., 1990).
4. Application in Crystallography
The compound has been used in crystallography studies. For instance, a study on (2-Methoxybenzyl)(2-methoxybenzylidene)azanium (2-methoxyphenyl)methanaminium tetrachloridozincate(II) monohydrate, derived from this chemical, illustrates its application in understanding molecular structures and interactions (El Glaoui et al., 2010).
5. Antimicrobial Activities
It serves as a precursor in synthesizing quinoline derivatives with antimicrobial properties. This is indicative of its potential in pharmaceutical research, especially in developing new antimicrobial agents (Thomas et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-18-15-8-4-13(5-9-15)11-17-10-12-2-6-14(16)7-3-12/h2-9,17H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNHILDWJKZSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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